molecular formula C12H18N2O B2812285 (E)-2-(2,2-dimethylpropanoyl)-3-(1-pyrrolidinyl)-2-propenenitrile CAS No. 866153-98-2

(E)-2-(2,2-dimethylpropanoyl)-3-(1-pyrrolidinyl)-2-propenenitrile

Cat. No.: B2812285
CAS No.: 866153-98-2
M. Wt: 206.289
InChI Key: YJWKKEQLUPFZME-MDZDMXLPSA-N
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Description

The compound (E)-2-(2,2-dimethylpropanoyl)-3-(1-pyrrolidinyl)-2-propenenitrile features a conjugated α,β-unsaturated nitrile backbone substituted with a 2,2-dimethylpropanoyl (pivaloyl) group and a pyrrolidinyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2E)-4,4-dimethyl-3-oxo-2-(pyrrolidin-1-ylmethylidene)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)10(8-13)9-14-6-4-5-7-14/h9H,4-7H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWKKEQLUPFZME-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CN1CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/N1CCCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(2,2-Dimethylpropanoyl)-3-(3-Nitrophenyl)prop-2-enenitrile (CAS 391649-81-3)

  • Molecular Formula : C₁₄H₁₅N₂O₃
  • Molecular Weight : 259.28 g/mol
  • Key Features :
    • Retains the pivaloyl and α,β-unsaturated nitrile core but substitutes the pyrrolidinyl group with a 3-nitrophenyl ring.
    • The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the nitrile and α-carbon.
    • Likely reduced solubility compared to the pyrrolidinyl analog due to the hydrophobic aromatic ring.
  • Applications: Used in organic synthesis (e.g., as a Michael acceptor). No direct pharmacological data reported, but nitrophenyl derivatives are common intermediates in drug discovery [4].

(E)-2-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile (CAS 900019-56-9)

  • Molecular Formula : C₁₃H₁₀N₂OS
  • Molecular Weight : 242.30 g/mol
  • Key Features: Replaces the pivaloyl group with a 1-methylpyrrole carbonyl and substitutes pyrrolidinyl with a thienyl group. The methylpyrrole carbonyl may reduce steric hindrance compared to pivaloyl, altering binding specificity.
  • Applications : Structural analogs are explored in materials science and as kinase inhibitors [5].

(2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile (CAS 914636-36-5)

  • Molecular Formula : C₁₈H₂₁N₃O
  • Molecular Weight : 295.38 g/mol
  • Key Features: Shares the pivaloyl and nitrile backbone but incorporates an indole-ethylamino substituent. Increased molecular weight and complexity may impact pharmacokinetics (e.g., absorption).
  • Applications : Indole derivatives are prevalent in serotonin receptor modulators and anticancer agents [7].

MK-6892 (HCAR2 Agonist)

  • Molecular Formula : C₂₀H₂₂N₄O₄ (approximate based on structure in )
  • Key Features: Contains a pivaloyl-like 2,2-dimethylpropanoyl group but fused with a pyridinyl-oxadiazolyl pharmacophore. Demonstrates high HCAR2 selectivity and reduced flushing side effects compared to niacin. Bulkier scaffold challenges traditional ligand-binding pocket models, suggesting unique allosteric interactions [1].

Structural and Functional Analysis Table

Compound Core Structure Substituents Molecular Weight Key Properties Potential Applications
Target Compound α,β-unsaturated nitrile Pivaloyl, pyrrolidinyl ~265 (estimated) High metabolic stability, basicity GPCR modulation, kinase inhibition
3-Nitrophenyl Analog (CAS 391649-81-3) α,β-unsaturated nitrile Pivaloyl, 3-nitrophenyl 259.28 Electrophilic, low solubility Organic synthesis intermediate
Thienyl Analog (CAS 900019-56-9) α,β-unsaturated nitrile 1-Methylpyrrole carbonyl, thienyl 242.30 π-electron-rich, moderate steric bulk Kinase inhibition, materials
Indole Derivative (CAS 914636-36-5) α,β-unsaturated nitrile Pivaloyl, indole-ethylamino 295.38 Hydrogen bonding, high complexity Serotonin modulation, anticancer
MK-6892 Oxadiazolyl-pyridinyl 2,2-Dimethylpropanoyl ~386 (estimated) HCAR2 selectivity, reduced side effects Dyslipidemia treatment

Research Findings and Implications

  • Substitution with electron-withdrawing groups (e.g., nitro) increases reactivity, while electron-donating groups (e.g., pyrrolidinyl) improve solubility [4][5].
  • Pharmacological Potential: Pyrrolidinyl and indole derivatives show promise in CNS-targeted therapies due to their ability to cross the blood-brain barrier. MK-6892’s success as an HCAR2 agonist highlights the therapeutic value of pivaloyl-containing scaffolds [1][7].
  • Synthetic Challenges : Palladium-catalyzed coupling (as in ) is a viable route for synthesizing such compounds, though steric hindrance from the pivaloyl group may necessitate optimized conditions [2].

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